molecular formula C20H18FN3O4S3 B2758022 N-[4-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 851781-26-5

N-[4-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

Cat. No. B2758022
CAS RN: 851781-26-5
M. Wt: 479.56
InChI Key: FCCDZLVJHVLALO-UHFFFAOYSA-N
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Description

N-[4-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C20H18FN3O4S3 and its molecular weight is 479.56. The purity is usually 95%.
BenchChem offers high-quality N-[4-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Processes and Synthetic Methodologies

  • Catalytic Asymmetric Additions

    A study demonstrated the use of chiral phosphoric acid (CPA)-catalyzed asymmetric addition of α-fluoro(phenylsulfonyl)methane derivatives to cyclic N-acyliminium, facilitating access to sulfone and fluorine incorporating quaternary stereocenters (Bhosale et al., 2022).

  • Vinyl Fluoride Synthesis

    Research outlined a new route to vinyl fluorides via the carbanion of diethyl 1-fluoro-1-(phenylsulfonyl)methanephosphonate, indicating the utility of fluoromethyl phenyl sulfone in synthetic chemistry (Mccarthy et al., 1990).

  • Regio- and Enantioselective Allylic Alkylation

    A study showcased iridium-catalyzed regio- and enantioselective allylic alkylation of fluorobis(phenylsulfonyl)methane, leading to fluorobis(phenylsulfonyl)methylated compounds with potential pharmaceutical applications (Liu et al., 2009).

Biological and Chemical Interaction Studies

  • COX-2 Inhibition

    Research into the methanesulfonamide group's effect on COX-2 inhibitory activity highlighted the potential for designing potent and selective inhibitors, indicating potential therapeutic applications (Singh et al., 2004).

  • Corrosion Inhibition

    Studies on quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides revealed their effectiveness as corrosion inhibitors for mild steel, showcasing the compound's utility in industrial applications (Olasunkanmi et al., 2016).

  • Antiproliferative Activities

    A series of pyrazole-sulfonamide derivatives were synthesized and tested for their antiproliferative activities, with some showing promising activity against cancer cell lines, illustrating the compound's potential in cancer research (Mert et al., 2014).

properties

IUPAC Name

N-[4-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O4S3/c1-30(25,26)23-16-8-4-14(5-9-16)18-13-19(20-3-2-12-29-20)24(22-18)31(27,28)17-10-6-15(21)7-11-17/h2-12,19,23H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCDZLVJHVLALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

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